(S)-1-Ethyl-2,2-dimethylpropanol
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Overview
Description
(S)-1-Ethyl-2,2-dimethylpropanol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Ethyl-2,2-dimethylpropanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the catalytic hydrogenation of (S)-1-Ethyl-2,2-dimethylpropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors with Pd/C catalysts is common, as it allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Ethyl-2,2-dimethylpropanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: SOCl2 in DCM at room temperature.
Major Products Formed
Oxidation: (S)-1-Ethyl-2,2-dimethylpropanone.
Reduction: (S)-1-Ethyl-2,2-dimethylpropane.
Substitution: (S)-1-Ethyl-2,2-dimethylpropyl chloride.
Scientific Research Applications
(S)-1-Ethyl-2,2-dimethylpropanol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-2,2-dimethylpropanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In enzymatic reactions, the compound may act as a substrate, inhibitor, or activator, influencing the enzyme’s activity and the overall reaction pathway. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
(S)-1-Ethyl-2,2-dimethylpropanol can be compared with other similar compounds, such as:
®-1-Ethyl-2,2-dimethylpropanol: The enantiomer of the compound, which has the same molecular formula but a different three-dimensional arrangement.
1-Ethyl-2,2-dimethylpropanone: The corresponding ketone, which lacks the hydroxyl group.
1-Ethyl-2,2-dimethylpropane: The fully reduced form, which lacks the hydroxyl group and has only alkyl groups.
The uniqueness of this compound lies in its chiral nature, which makes it valuable in applications requiring enantiomerically pure compounds.
Properties
CAS No. |
38636-37-2 |
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Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(3S)-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 |
InChI Key |
HMSVXZJWPVIVIV-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C(C)(C)C)O |
Canonical SMILES |
CCC(C(C)(C)C)O |
Origin of Product |
United States |
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